molecular formula C18H20ClFN2O B13496963 N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide

N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide

Cat. No.: B13496963
M. Wt: 334.8 g/mol
InChI Key: ZYQJZFYPJUEJHQ-UHFFFAOYSA-N
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Description

N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a propyl chain, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-fluorobenzylamine with 4-formylphenylacetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)acetamide
  • N-(4-fluorophenyl)acetamide
  • N-(3-chlorophenyl)acetamide

Uniqueness

N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H20ClFN2O

Molecular Weight

334.8 g/mol

IUPAC Name

N-[4-[[2-(3-chloro-4-fluorophenyl)propylamino]methyl]phenyl]acetamide

InChI

InChI=1S/C18H20ClFN2O/c1-12(15-5-8-18(20)17(19)9-15)10-21-11-14-3-6-16(7-4-14)22-13(2)23/h3-9,12,21H,10-11H2,1-2H3,(H,22,23)

InChI Key

ZYQJZFYPJUEJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=C(C=C1)NC(=O)C)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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